molecular formula C7H11NO B1629822 N-methyl-1-(3-methylfuran-2-yl)methanamine CAS No. 916766-86-4

N-methyl-1-(3-methylfuran-2-yl)methanamine

Cat. No.: B1629822
CAS No.: 916766-86-4
M. Wt: 125.17 g/mol
InChI Key: KBNPUPCSMGGUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(3-methylfuran-2-yl)methanamine is an organic compound that belongs to the class of aralkylamines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a methyl group at the 3-position and a methanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-methylfuran-2-yl)methanamine typically involves the alkylation of a furan derivative. One common method is the reaction of 3-methylfuran with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction can be summarized as follows:

    Starting Materials: 3-methylfuran, formaldehyde, methylamine

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst

    Procedure: The 3-methylfuran is reacted with formaldehyde and methylamine in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-methyl-1-(3-methylfuran-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methylfuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(2-furyl)methanamine: Similar structure but with the furan ring unsubstituted at the 3-position.

    N-methyl-1-(5-methylfuran-2-yl)methanamine: Similar structure but with the methyl group at the 5-position of the furan ring.

    N-methyl-1-(3-pyridyl)methanamine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-methyl-1-(3-methylfuran-2-yl)methanamine is unique due to the specific substitution pattern on the furan ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position may enhance its stability and modify its interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

N-methyl-1-(3-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-3-4-9-7(6)5-8-2/h3-4,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNPUPCSMGGUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640263
Record name N-Methyl-1-(3-methylfuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-86-4
Record name N,3-Dimethyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916766-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(3-methylfuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(3-methylfuran-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(3-methylfuran-2-yl)methanamine
Reactant of Route 3
N-methyl-1-(3-methylfuran-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(3-methylfuran-2-yl)methanamine
Reactant of Route 5
N-methyl-1-(3-methylfuran-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(3-methylfuran-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.